molecular formula C19H16ClFN4O2S B2452189 N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide CAS No. 941988-98-3

N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide

Cat. No.: B2452189
CAS No.: 941988-98-3
M. Wt: 418.87
InChI Key: GVQJQMGHCYRBJO-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the urea group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

    Attachment of the phenethyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or phenyl groups.

    Reduction: Reduction reactions could target the urea group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. It could involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide
  • N-(4-fluorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide

Uniqueness

N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide may have unique properties due to the specific combination of functional groups, which can influence its biological activity, stability, and solubility compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c20-13-3-1-12(2-4-13)9-10-22-17(26)16-11-28-19(24-16)25-18(27)23-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQJQMGHCYRBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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